![molecular formula C10H12BrNO2S B1488895 1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1344279-23-7](/img/structure/B1488895.png)
1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid
Overview
Description
The compound “1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid” is a chemical compound that has garnered attention in various fields of research and industry due to its potential applications and properties. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through different synthetic strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring attached to a bromothiophenyl group and a carboxylic acid group . The InChI code for this compound is 1S/C9H12BrNS/c10-8-5-9(12-7-8)6-11-3-1-2-4-11/h5,7H,1-4,6H2 .Chemical Reactions Analysis
The pyrrolidine ring in the compound can undergo various chemical reactions. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The molecular weight of “1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid” is 246.17 . The compound should be stored in a refrigerated environment .Mechanism of Action
The mechanism of action of pyrrolidine derivatives can vary depending on the specific compound and its biological target. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Future Directions
The pyrrolidine scaffold is a versatile structure in drug discovery, and there is ongoing research into the design of new pyrrolidine compounds with different biological profiles . Future directions may include the exploration of different substituents and stereochemistries to achieve desired biological activities .
properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c11-8-3-9(15-6-8)5-12-2-1-7(4-12)10(13)14/h3,6-7H,1-2,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRYTPXEJCNBPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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